4-Benzyl-2-(benzyloxy)isoquinoline-1,3(2H,4H)-dione
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Overview
Description
4-Benzyl-2-(benzyloxy)isoquinoline-1,3(2H,4H)-dione is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinoline. This compound features a benzyl group and a benzyloxy group attached to the isoquinoline core, making it a molecule of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-2-(benzyloxy)isoquinoline-1,3(2H,4H)-dione typically involves multi-step organic reactions. One common approach might include:
Formation of Isoquinoline Core: Starting from a suitable precursor such as phthalic anhydride and aniline, the isoquinoline core can be synthesized through a Pictet-Spengler reaction.
Introduction of Benzyl Groups: The benzyl and benzyloxy groups can be introduced via Friedel-Crafts alkylation and etherification reactions, respectively.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of Lewis acids like AlCl3 for Friedel-Crafts reactions.
Solvents: Selection of appropriate solvents such as dichloromethane or toluene.
Temperature Control: Maintaining specific temperatures to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-2-(benzyloxy)isoquinoline-1,3(2H,4H)-dione can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its structural similarity to bioactive isoquinoline derivatives.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Benzyl-2-(benzyloxy)isoquinoline-1,3(2H,4H)-dione would depend on its specific application. For instance:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating biological pathways.
Chemical Reactions: Acts as a nucleophile or electrophile in various organic reactions, depending on the functional groups present.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound, simpler in structure.
Quinoline: A structural isomer with nitrogen at a different position.
Benzylisoquinoline: Lacks the benzyloxy group.
Uniqueness
4-Benzyl-2-(benzyloxy)isoquinoline-1,3(2H,4H)-dione is unique due to the presence of both benzyl and benzyloxy groups, which may confer distinct chemical and biological properties compared to its simpler analogs.
Properties
Molecular Formula |
C23H19NO3 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
4-benzyl-2-phenylmethoxy-4H-isoquinoline-1,3-dione |
InChI |
InChI=1S/C23H19NO3/c25-22-20-14-8-7-13-19(20)21(15-17-9-3-1-4-10-17)23(26)24(22)27-16-18-11-5-2-6-12-18/h1-14,21H,15-16H2 |
InChI Key |
NIVPWHWNBBRSOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2C3=CC=CC=C3C(=O)N(C2=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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